2H-chromene-3-carboxylic acid

概要

説明

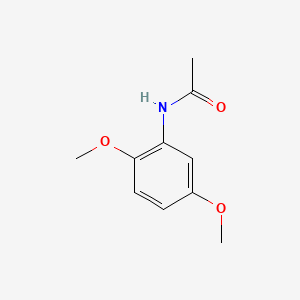

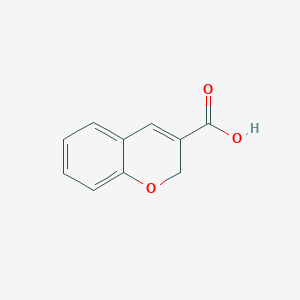

2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H8O3 . It has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da . It is also known by other names such as 2H-1-Benzopyran-3-carboxylic acid and 2H-Chromen-3-carbonsäure .

Synthesis Analysis

An efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones has been realized via a solvent-controlled and rhodium(III)-catalyzed C-H activation/unusual [3 + 3] annulation sequence .Molecular Structure Analysis

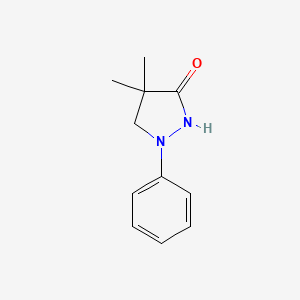

The molecular structure of 2H-chromene-3-carboxylic acid consists of a central 2-oxo-2H-chromene (2-benzopyrane) unit . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Chemical Reactions Analysis

The chemical reactions involving 2H-chromene-3-carboxylic acid are typically catalyzed by rhodium(III) and involve a redox-neutral C-H activation/unusual [3 + 3] annulation sequence .Physical And Chemical Properties Analysis

2H-chromene-3-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 327.3±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 134.8±21.1 °C . Its index of refraction is 1.616, and it has a molar refractivity of 45.7±0.3 cm3 .科学的研究の応用

Synthesis of New Compounds

2H-chromene-3-carboxylic acid plays a crucial role in the synthesis of new compounds. An efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones has been realized via a solvent-controlled and rhodium (III)-catalyzed C-H activation/unusual [3 + 3] annulation sequence .

Derivatization

Further derivatization of 2H-chromene-3-carboxylic acids is another significant application. This process involves the isolation and identification of a five-membered rhodacycle .

Mechanistic Studies

2H-chromene-3-carboxylic acid is used in mechanistic studies. Theoretical studies for reasoning a plausible Rh (III)-Rh (V)-Rh (III) process have been discussed .

Materials Science and Organic Synthesis

2H-chromenes represent important oxygen heterocycles, which not only widely exist in natural products, pharmaceutical agents and biologically relevant molecules, but have also been used broadly in materials science and organic synthesis .

作用機序

Target of Action

It’s known that the compound is synthesized via a solvent-controlled and rhodium(iii)-catalyzed c-h activation/unusual [3 + 3] annulation sequence .

Mode of Action

The mode of action of 2H-chromene-3-carboxylic acid involves a solvent-controlled and rhodium(III)-catalyzed C-H activation/unusual [3 + 3] annulation sequence . This transformation represents the first example of using an α-methylene-β-lactone unit as the three-carbon source in transition-metal-catalyzed C-H activations through selective alkyl C-O bond cleavage .

Biochemical Pathways

The compound is synthesized via a solvent-controlled and rhodium(iii)-catalyzed c-h activation/unusual [3 + 3] annulation sequence , which could potentially impact related biochemical pathways.

Result of Action

The compound is synthesized via a solvent-controlled and rhodium(iii)-catalyzed c-h activation/unusual [3 + 3] annulation sequence , which could potentially have various molecular and cellular effects.

Action Environment

The compound is synthesized via a solvent-controlled and rhodium(iii)-catalyzed c-h activation/unusual [3 + 3] annulation sequence , which suggests that the solvent environment could potentially influence its action.

Safety and Hazards

2H-chromene-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

There have been significant advances in the field of 2H-chromene-3-carboxylic acid, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . The development of an autocleavable oxidizing directing group (ODG) that acts simultaneously as both the DG and internal oxidant has received intensive research focus in this area .

特性

IUPAC Name |

2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBZQUFVQZPPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313967 | |

| Record name | 2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-chromene-3-carboxylic acid | |

CAS RN |

22649-28-1 | |

| Record name | 22649-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Chromene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do structural modifications of 2H-chromene-3-carboxylic acid affect its activity as an endothelin-A receptor antagonist?

A1: Research indicates that specific structural features are crucial for potent and selective binding to the endothelin-A receptor. For example, the (R)-enantiomer of 2H-chromene-3-carboxylic acid with a benzo[1,3]dioxol-5-yl group at the 2-position, an isopropoxy group at the 6-position, and a hydrophobic group at the 4-position exhibits significantly enhanced activity. [, ]

Q2: Can you provide an example of a potent endothelin-A receptor antagonist derived from 2H-chromene-3-carboxylic acid?

A2: (R)-2-(Benzo[1,3]dioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255) represents a potent endothelin-A receptor antagonist with an IC50 value of 0.19 nM. This compound displays 630-fold selectivity for the endothelin-A receptor over the endothelin-B receptor. []

Q3: Are there any structural modifications that improve the selectivity of 2H-chromene-3-carboxylic acid derivatives for aldo-keto reductase 1B10 (AKR1B10) over aldose reductase?

A3: Studies demonstrate that removing the 4-methoxyphenylimino moiety and replacing the benzylamide group with phenylpropylamide in 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (HMPC) leads to derivatives with enhanced AKR1B10 inhibitory potency and selectivity. Notably, compounds 4c and 4e exhibit superior selectivity compared to HMPC. [, ]

Q4: How does 2H-chromene-3-carboxylic acid interact with the endothelin-A receptor?

A4: While the precise binding mechanism requires further investigation, research suggests that the m,p-methylenedioxyphenyl, carboxyl, and isopropoxy groups on the (R)-2H-chromene skeleton play essential roles in binding to the endothelin-A receptor. []

Q5: Can 2H-chromene-3-carboxylic acid derivatives be used for purposes other than as endothelin receptor antagonists?

A6: Yes, these compounds have shown potential in other applications. For instance, certain derivatives act as negative and positive allosteric modulators of NMDA receptors, suggesting potential therapeutic applications for neurological and psychiatric conditions. []

Q6: Are there any examples of 2H-chromene-3-carboxylic acid derivatives exhibiting antibacterial activity?

A7: Research indicates that certain derivatives, particularly halogenated compounds, display promising antibacterial activity, with some exhibiting approximately 70% activity compared to standard antibiotics. []

Q7: How are 2H-chromene-3-carboxylic acid derivatives being explored for cancer treatment?

A8: Studies have focused on the development of AKR1B10 inhibitors, as AKR1B10 overexpression is linked to lung cancer progression. Notably, certain derivatives have shown significant suppression of lung cancer cell migration, proliferation, and metastasis, even in cisplatin-resistant cells. []

Q8: Can you describe a method for synthesizing 2H-chromene-3-carboxylic acid derivatives containing a 1,2,4-oxadiazole moiety?

A9: One approach involves using N'-hydroxy-2-oxo-2H-chromene-3-carboximidamides as precursors, which are synthesized from corresponding 2-oxo-2H-chromene-3-carboxylic acids. These precursors react with various reagents to yield the desired 1,2,4-oxadiazole-containing derivatives. []

Q9: Are there any green chemistry approaches for synthesizing 2H-chromene-3-carboxylic acid?

A10: Yes, researchers have explored microwave-assisted synthesis using WELFSA (Water Extract of Lemon Fruit Shell Ash) as a catalyst. This method provides a rapid and environmentally friendly alternative to conventional synthetic routes. []

Q10: What spectroscopic techniques are commonly employed to characterize 2H-chromene-3-carboxylic acid derivatives?

A11: Researchers commonly employ techniques like IR, 1H-NMR, 13C-NMR, and HRMS to elucidate the structures of these compounds. For instance, the presence of specific functional groups and the connectivity of atoms within the molecule can be confirmed through these analyses. [, , , , ]

Q11: What is known about the stability of 2H-chromene-3-carboxylic acid derivatives under various conditions?

A12: While specific stability data varies depending on the derivative, some studies suggest good thermal stability with no significant weight loss observed up to 380°C. [] Further research is needed to fully understand their stability profile under different conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。